molecular formula C8H8ClF2N B2655222 2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine CAS No. 2260936-21-6

2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine

Cat. No.: B2655222
CAS No.: 2260936-21-6
M. Wt: 191.61
InChI Key: FDCUXFWSIIOZAG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine is a chemical compound with the molecular formula C8H8ClF2N. It is a pyridine derivative, characterized by the presence of a chloromethyl group at the 2-position and a 1,1-difluoroethyl group at the 6-position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(azidomethyl)-6-(1,1-difluoroethyl)pyridine, while oxidation with potassium permanganate can produce this compound N-oxide .

Scientific Research Applications

Organic Synthesis

Fluorination Reactions
The compound is a valuable intermediate in the synthesis of fluorinated organic compounds. It can participate in reactions that introduce difluoromethyl groups into organic substrates, enhancing their biological activity and stability. For example, visible light-induced radical cascade reactions have been developed to incorporate difluoromethyl groups into imidazoles and other heterocycles, showcasing the utility of pyridine derivatives like 2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine in synthetic chemistry .

Reaction Type Description
Radical Cascade Reaction Utilizes visible light to facilitate the incorporation of difluoromethyl groups into substrates.
Fluorination Enhances the biological properties of compounds through the introduction of fluorine atoms.

Materials Science

Coordination Chemistry
The unique structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form complexes with metal ions (e.g., Fe(II), Ni(II), Zn(II)) can lead to novel materials with interesting magnetic and optical properties. Research indicates that such ligands can facilitate self-assembly processes that are crucial for developing advanced materials .

Agricultural Chemistry

Insecticides Development
Pyridine derivatives are frequently used as intermediates in the synthesis of agrochemicals, including insecticides. The chloromethyl group in this compound can be modified to create potent insecticidal compounds. The synthesis processes for these derivatives often aim to enhance efficacy while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The presence of the difluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine is unique due to the specific positioning of its functional groups on the pyridine ring, which can influence its reactivity and applications. The combination of the chloromethyl and difluoroethyl groups provides a versatile platform for further chemical modifications and applications in various fields .

Biological Activity

2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the chloromethyl and difluoroethyl substituents, influences its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6ClF2N. The arrangement of substituents at the 2 and 6 positions of the pyridine ring alters the electronic characteristics of the molecule, potentially enhancing its biological activity compared to other similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The presence of chlorine and difluoroethyl groups can affect the compound's binding affinity and specificity towards these targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors, influencing signaling pathways that regulate cellular functions.
  • Nucleic Acid Interaction : The compound may bind to nucleic acids, affecting gene expression or replication processes.

Biological Activity Data

Research on the biological activity of compounds structurally similar to this compound suggests potential applications in various fields:

Activity Type Description Reference
Antitumor ActivitySome derivatives exhibit significant antitumor effects in vitro against cancer cell lines.
Enzyme InhibitionPotential inhibition of key metabolic enzymes has been observed in preliminary studies.
Receptor InteractionInvestigated for its ability to modulate receptor activity in various biological systems.

Case Studies

  • Antitumor Studies : In a study examining derivatives of pyridine compounds, it was noted that modifications at specific positions could enhance antitumor activity significantly. For example, compounds with similar structural features were tested against human prostate cancer cell lines and showed promising IC50 values indicating effective proliferation inhibition .
  • Enzyme Activity : Research has indicated that certain pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .
  • Synthesis and Biological Evaluation : A synthesis study highlighted the preparation of 2-(Chloromethyl)-6-(difluoromethyl)pyridine through difluoromethylation strategies. The resulting compounds were evaluated for their reactivity and potential biological applications, suggesting further investigation into their therapeutic efficacy is warranted .

Properties

IUPAC Name

2-(chloromethyl)-6-(1,1-difluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2N/c1-8(10,11)7-4-2-3-6(5-9)12-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCUXFWSIIOZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=N1)CCl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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